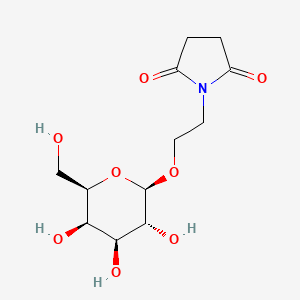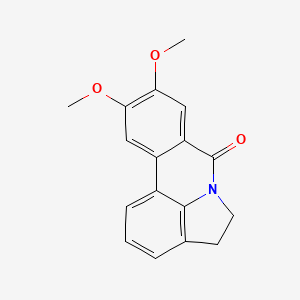
Oxoassoanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxoassoanine is a member of phenanthridines.
Wissenschaftliche Forschungsanwendungen
Isolation and Characterization
Oxoassoanine, a derivative of the phenanthridine alkaloid assoanine, was identified in Narcissus assoanus. This discovery was significant because oxoassoanine is not an artefact, but a naturally occurring compound in the plant (Llabrés et al., 1986).
DNA Damage and Repair
Research has highlighted the role of oxanine derivatives in DNA damage and repair. Oxanine, a base lesion derived from guanine, is known for its mutagenicity and its presence in DNA. Studies have explored the enzymatic activities responsible for repairing oxanine-related DNA damage in mammalian systems, including the excision of oxanine from DNA by certain glycosylases (Hitchcock et al., 2004).
DNA–Protein Cross-Linking
Oxanine has been implicated in the formation of DNA-protein cross-links (DPCs), a significant form of cellular damage. Studies have characterized these cross-links, which are induced by reactive nitrogen species, and explored their potential role in diseases such as cancer (Chen et al., 2007).
Biotechnological Applications
Oxanine's unique reactivity with amino and thiol groups has been harnessed in biotechnological applications. Its ability to form covalent bonds without additional activation steps makes it useful in designing DNA-conjugated systems for various applications, including DNA microarray fabrication (Pack et al., 2007).
Analytical Techniques
Oxanine's behavior in analytical techniques such as capillary electrophoresis has been studied. Its unique acid-base equilibria influence its migration behavior, which is important for the detection of oxanine formed in vivo (Suzuki et al., 2000).
Eigenschaften
CAS-Nummer |
65367-74-0 |
|---|---|
Produktname |
Oxoassoanine |
Molekularformel |
C17H15NO3 |
Molekulargewicht |
281.3 g/mol |
IUPAC-Name |
4,5-dimethoxy-9-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1(15),2,4,6,12(16),13-hexaen-8-one |
InChI |
InChI=1S/C17H15NO3/c1-20-14-8-12-11-5-3-4-10-6-7-18(16(10)11)17(19)13(12)9-15(14)21-2/h3-5,8-9H,6-7H2,1-2H3 |
InChI-Schlüssel |
PENHARRUWVHIOQ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C(=C1)C3=CC=CC4=C3N(C2=O)CC4)OC |
Kanonische SMILES |
COC1=C(C=C2C(=C1)C3=CC=CC4=C3N(C2=O)CC4)OC |
Andere CAS-Nummern |
65367-74-0 |
Synonyme |
oxoassoanine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



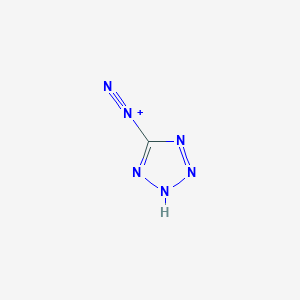
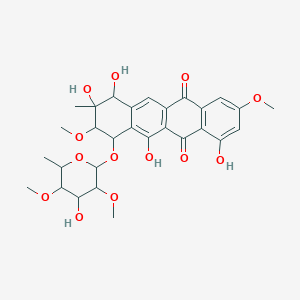
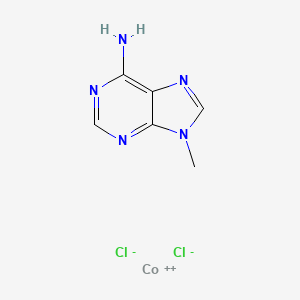
![N-[6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]-1-[7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-19-hydroxy-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B1198950.png)

![(2S)-2-amino-3-[(1-amino-1-carboxy-2-methylpropan-2-yl)sulfanyl-[4-[(4,6-diamino-1,3,5-triazin-2-yl)amino]phenyl]arsanyl]sulfanyl-3-methylbutanoic acid;4-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenol;trihydrochloride](/img/structure/B1198953.png)
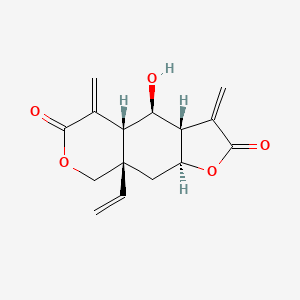
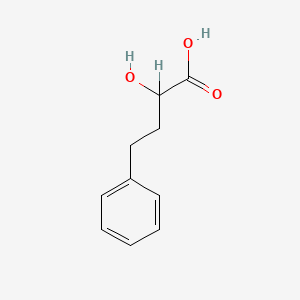
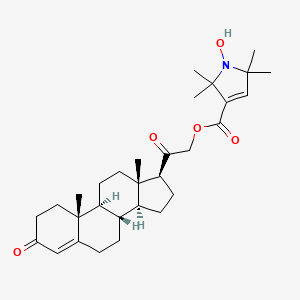
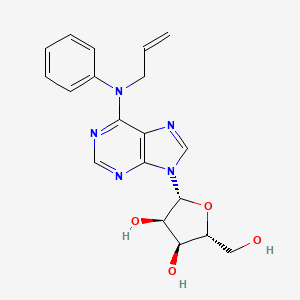

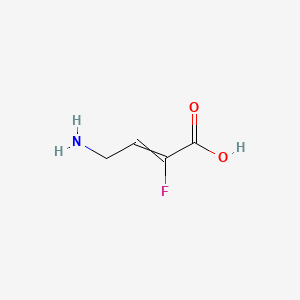
![1-[1-(6-Methoxy-2-naphthyl)ethyl]-2-[(diethylamino)acetyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B1198967.png)
